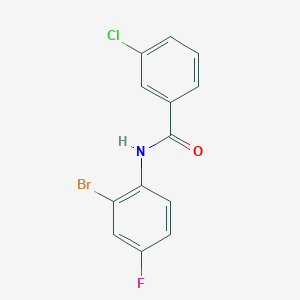

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide

Description

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide is a halogenated benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 2-bromo-4-fluorophenylamine moiety. Its synthesis likely follows conventional benzamide preparation routes, such as coupling 3-chlorobenzoyl chloride with 2-bromo-4-fluoroaniline in the presence of a base, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-11-7-10(16)4-5-12(11)17-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGZQCBAEOVFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and 3-chlorobenzoic acid.

Amidation Reaction: The primary synthetic route involves an amidation reaction where 2-bromo-4-fluoroaniline reacts with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Optimization of Reagents: Using more cost-effective reagents and solvents.

Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application, but generally, the compound can modulate biological activity by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and fluorine at ortho/para positions (target compound) increase steric hindrance and electron-withdrawing effects compared to analogs with meta-substituents (e.g., ).

- Heterocyclic vs.

Physical and Spectroscopic Properties

- Melting Points : N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (74% yield, m.p. 167.2–169.1°C ) suggests that halogenated benzamides generally exhibit moderate melting points due to intermolecular halogen bonding.

- Solubility : Electron-withdrawing substituents (e.g., Cl, Br) reduce solubility in polar solvents compared to methoxy-substituted analogs .

Biological Activity

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide is a compound of increasing interest in medicinal chemistry due to its unique halogenation pattern, which imparts distinct chemical and biological properties. This article aims to explore the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core substituted with bromine, fluorine, and chlorine atoms. This specific arrangement enhances its interaction with biological targets, making it a valuable candidate for research in enzyme inhibition and protein binding.

The biological activity of this compound primarily involves its ability to interact with various proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Protein Binding : It has been shown to bind to certain proteins, influencing their function and stability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 - 64 | MRSA |

| Control Drug (Vancomycin) | 1 - 16 | MRSA |

This data suggests that the compound exhibits comparable activity to established antibiotics like vancomycin, making it a promising candidate for further development .

Case Studies

- Study on Enzyme Inhibition : A study investigated the effect of this compound on dihydrofolate reductase (DHFR), revealing that it significantly reduced DHFR activity by inhibiting nicotinamide adenine dinucleotide kinase (NADK). This inhibition led to decreased levels of NADPH, destabilizing DHFR and suggesting a novel pathway for targeting cancer cells .

- Antibacterial Efficacy : In vitro tests showed that the compound effectively reduced pre-formed biofilms of MRSA, outperforming vancomycin in biofilm inhibition assays. This characteristic is crucial for developing treatments against persistent bacterial infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Halogen Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Cl, F | High antimicrobial activity |

| N-(2-bromo-4-fluorophenyl)benzenesulfonamide | Br, F | Moderate enzyme inhibition |

| N-(4-bromophenyl)acetamide | Br | Low antimicrobial activity |

The unique combination of halogens in this compound contributes to its superior biological activity compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.